molecular formula C23H24F2N2O2S B4774257 (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

Cat. No.: B4774257
M. Wt: 430.5 g/mol
InChI Key: YSDXAPCZFLBDEP-WDZFZDKYSA-N
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Description

(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is a complex organic compound featuring a benzothiophene core, a cyano group, and a difluoromethoxyphenyl group

Preparation Methods

The synthesis of (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Difluoromethoxyphenyl Group: This can be done using palladium-catalyzed coupling reactions.

    Formation of the Propenamide Moiety: This involves the reaction of the intermediate with appropriate amide-forming reagents.

Industrial production methods would focus on optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific functional group being targeted.

Scientific Research Applications

(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the cyano group can participate in hydrogen bonding, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. The benzothiophene core can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include those with benzothiophene cores and various substituents, such as:

    (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(METHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE: Similar structure but with a trifluoromethoxy group.

The uniqueness of (Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2S/c1-23(2,3)15-7-10-17-18(13-26)21(30-19(17)12-15)27-20(28)11-6-14-4-8-16(9-5-14)29-22(24)25/h4-6,8-9,11,15,22H,7,10,12H2,1-3H3,(H,27,28)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDXAPCZFLBDEP-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C\C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(Z)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE

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